molecular formula C13H10ClFO2 B6374473 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% CAS No. 1261897-86-2

5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%

Cat. No. B6374473
CAS RN: 1261897-86-2
M. Wt: 252.67 g/mol
InChI Key: YBTBIQXBGJOWHJ-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% (5-CMFP95) is a synthetic compound that is gaining increasing attention in the scientific community due to its potential applications in various scientific fields. 5-CMFP95 is a type of phenol, a class of organic compounds characterized by the presence of a hydroxyl group attached to a benzene ring. 5-CMFP95 has a unique structure that allows it to interact with various molecules and undergo various chemical reactions.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has been studied in various scientific research applications, including its use as a fluorescent probe for sensing proteins and other biomolecules. 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has also been used in the synthesis of various pharmaceuticals and other compounds, and as a catalyst in organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has been studied for its potential applications in the fields of material science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is known that 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can interact with various molecules and undergo various chemical reactions. For example, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can form complexes with metal ions, which can then be used as catalysts for a variety of organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be used to form fluorescent probes for the detection of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% have not been studied in detail. However, it is known that 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can interact with various molecules and undergo various chemical reactions, which could potentially have an effect on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments include its ability to form complexes with metal ions, which can then be used as catalysts for a variety of organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be used to form fluorescent probes for the detection of proteins and other biomolecules. The main limitation of using 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, which could lead to unexpected results.

Future Directions

Future research on 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% could focus on furthering our understanding of its mechanism of action, as well as its potential applications in various scientific fields. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%, as well as its potential toxicity. Additionally, further research could be conducted on the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% and other related compounds, as well as the development of new uses for 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%. Finally, further research could be conducted to explore the potential of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% as a therapeutic agent.

Synthesis Methods

5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be synthesized through a two-step process. In the first step, 4-methoxyphenol is reacted with 3-chloro-2-fluorobenzoyl chloride in the presence of an amine base, such as triethylamine, to form 5-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide. This intermediate compound is then reacted with sodium hydroxide to form 5-(3-chloro-4-methoxyphenyl)-2-fluorophenol.

properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-5-3-8(6-10(13)14)9-2-4-11(15)12(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTBIQXBGJOWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684413
Record name 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261897-86-2
Record name 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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